REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:7])[C:14]2[CH:15]=[CH:16][C:11]([CH3:17])=[CH:12][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
553 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Type
|
CUSTOM
|
Details
|
recrystallized from 20 ethanol/toluene (50:1 parts by wt)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.7 g | |
YIELD: PERCENTYIELD | 99.5% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |